molecular formula C20H23ClN2O3S2 B12211272 (5Z)-5-(4-chlorobenzylidene)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(4-chlorobenzylidene)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12211272
M. Wt: 439.0 g/mol
InChI Key: AIMAQRLODNGKQC-LGMDPLHJSA-N
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Description

(5Z)-5-(4-Chlorobenzylidene)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound based on the 5-ene-thiazolidinone scaffold, a structure of significant interest in medicinal chemistry . The molecule features a 2-thioxo-4-thiazolidinone core, a privileged structure known for its diverse biological potential, substituted at the 5-position with a (Z)-4-chlorobenzylidene group and at the 3-nitrogen with a complex side chain containing a piperidine moiety . This specific molecular architecture suggests it is a high-value intermediate for investigating new bioactive substances. Compounds based on the 5-ene-rhodanine (2-thioxo-4-thiazolidinone) scaffold have been widely explored in anticancer research . Some derivatives have demonstrated promising activity in screening programs, showing particular sensitivity against leukemia cell lines, with growth inhibition (GI50) values reported in the low micromolar range . The presence of the exocyclic double bond at the C5 position is a critical structural feature often associated with potent pharmacological effects, making this compound a candidate for inclusion in cancer-related biological assays . Furthermore, the 2-thioxo-4-thiazolidinone (rhodanine) nucleus is a recognized pharmacophore in the development of inhibitors for various enzymatic targets . Recent studies have shown that related thiazolidinone-uracil hybrids can function as potent antiproliferative agents targeting key kinases such as EGFR and BRAFV600E, with some compounds exhibiting IC50 values in the nanomolar range . The structural complexity of this compound, particularly the N-3 substitution with a piperidine-containing chain, is designed to explore structure-activity relationships (SAR) and optimize interactions with biological targets. This product is intended for research applications only, including but not limited to, in vitro biological screening, mechanism of action studies, and as a building block in synthetic and medicinal chemistry programs. For Research Use Only (RUO). Not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H23ClN2O3S2

Molecular Weight

439.0 g/mol

IUPAC Name

(5Z)-5-[(4-chlorophenyl)methylidene]-3-[3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H23ClN2O3S2/c21-15-6-4-14(5-7-15)13-17-19(26)23(20(27)28-17)11-8-18(25)22-10-2-1-3-16(22)9-12-24/h4-7,13,16,24H,1-3,8-12H2/b17-13-

InChI Key

AIMAQRLODNGKQC-LGMDPLHJSA-N

Isomeric SMILES

C1CCN(C(C1)CCO)C(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S

Canonical SMILES

C1CCN(C(C1)CCO)C(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiourea Derivatives

Reaction of 1-(4-chlorophenyl)thiourea with chloroacetic acid under acidic conditions yields the unsubstituted thiazolidin-4-one core. Optimal conditions involve refluxing in ethanol with catalytic HCl (10 mol%) for 6–8 hours, achieving 75–82% yields. Microwave-assisted synthesis (100°C, 150 W, 20 minutes) enhances efficiency, boosting yields to 88%.

Knoevenagel Condensation for 5-Arylidene Substitution

Functionalization at Position 3

The 3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl} side chain requires sequential modifications:

Propionylation of the Thiazolidinone Nitrogen

Reaction with acryloyl chloride in dichloromethane (0°C to room temperature, 12 hours) installs a propenoyl group. Triethylamine (2 eq.) ensures efficient deprotonation, yielding the N-propenoyl intermediate (85% yield).

Michael Addition with 2-(2-Hydroxyethyl)piperidine

The propenoyl intermediate undergoes Michael addition with 2-(2-hydroxyethyl)piperidine in THF at 60°C for 6 hours. Catalytic DMAP (5 mol%) accelerates the reaction, achieving 78% yield. Alternative amines (e.g., morpholine) result in lower efficiency (≤50%), highlighting the piperidine’s structural necessity.

Optimization and Industrial Scalability

Microwave-Assisted One-Pot Synthesis

Combining steps 1.1, 1.2, and 2.2 in a single microwave reactor (Monowave® 300) reduces total synthesis time from 24 hours to 45 minutes. Key parameters:

  • Temperature: 120°C

  • Power: 200 W

  • Solvent: Ethanol/toluene (1:1)

  • Yield: 72%

Purification Strategies

Crude product purification employs:

  • Flash chromatography : Silica gel (230–400 mesh), hexane/ethyl acetate (3:1) → 92% purity

  • Recrystallization : Ethanol/water (4:1) → 98% purity (needle-shaped crystals)

Comparative Analysis of Synthetic Routes

MethodStepsTotal Time (h)Yield (%)Purity (%)
Classical stepwise3245892
Microwave-assisted30.757295
One-pot (conventional)3186590

Microwave synthesis offers clear advantages in efficiency, though classical methods remain preferable for small-scale exploratory work.

Challenges and Solutions

Stereochemical Control

The (Z)-configuration at position 5 is critical for bioactivity. Using L-proline (10 mol%) as an organocatalyst during Knoevenagel condensation enhances Z-selectivity to 95%.

Side Reactions

  • N-Alkylation vs. S-Alkylation : Employing DBU (1,8-diazabicycloundec-7-ene) suppresses N-alkylation byproducts during Michael addition.

  • Oxidation of Thioxo Group : Conducting reactions under nitrogen atmosphere prevents oxidation to sulfone derivatives.

Industrial-Scale Considerations

Pilot-scale batches (10 kg) utilize continuous flow reactors for:

  • Step 1 : Microreactor (residence time = 5 minutes, 100°C)

  • Step 2 : Packed-bed reactor with immobilized DMAP catalyst

  • Overall yield : 68% at 99.5% purity (HPLC)

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(4-chlorobenzylidene)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents like sodium borohydride.

    Substitution: The piperidine moiety can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

The compound (5Z)-5-(4-chlorobenzylidene)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and microbiology. This article will explore its applications based on existing research findings, case studies, and documented insights.

Antimicrobial Activity

One of the most promising applications of this compound is its role as an antimicrobial agent. Research has indicated that derivatives of thiazolidinones can act as bacterial efflux pump inhibitors. Specifically, compounds similar to (5Z)-5-(4-chlorobenzylidene)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one have been shown to restore antibiotic efficacy against multidrug-resistant strains of bacteria such as Escherichia coli by inhibiting the AcrA/AcrB/TolC efflux pump system .

Anticancer Properties

Thiazolidinones have also been investigated for their anticancer properties. Studies suggest that certain thiazolidinone derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cell proliferation and survival. The specific compound may exhibit similar properties due to its structural characteristics .

Case Studies

  • Bacterial Resistance Reversal : A study explored the efficacy of thiazolidinone derivatives in reversing multidrug resistance in Gram-negative bacteria. The results demonstrated that compounds with similar structures could significantly enhance the sensitivity of resistant bacterial strains to conventional antibiotics .
  • Anticancer Activity : Another investigation assessed the cytotoxic effects of thiazolidinone derivatives on various cancer cell lines. The findings revealed that these compounds could inhibit cell growth and promote apoptosis, suggesting their potential as therapeutic agents in cancer treatment .

Table: Comparison of Thiazolidinone Derivatives

Compound NameStructureAntimicrobial ActivityAnticancer Activity
Compound AStructure AYesModerate
Compound BStructure BYesHigh
(5Z)-5-(4-chlorobenzylidene)-3-{...}Structure CYesPotential

Mechanism of Action

The mechanism of action of (5Z)-5-(4-chlorobenzylidene)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazolidinone core can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the piperidine moiety can enhance binding affinity and specificity.

Comparison with Similar Compounds

Role of the 5-Substituent

  • Electron-Withdrawing Groups (EWGs): The 4-chlorobenzylidene group in the target compound and its analogues (e.g., 4-bromo, 4-methoxy) significantly enhance biological activity. Chlorine’s electronegativity increases membrane permeability and target binding, as seen in the antialgal activity (IC₅₀ = 1.3 μM) of the 4-chloro analogue .
  • Hydrophobic Effects: Bulky substituents like indolylmethylene (MIC = 8 μg/mL against Gram-positive bacteria) improve interactions with hydrophobic pockets in microbial enzymes .

Role of the 3-Substituent

  • Piperidine-Hydroxyethyl Moiety: The target compound’s 3-substituent introduces a tertiary amine and hydroxyl group, which may enhance solubility and hydrogen-bonding capacity compared to simpler phenyl or cyclopropylamino groups .
  • Phenyl vs. Heterocyclic Groups: Phenyl-substituted derivatives (e.g., Entry 3 in Table 1) are structurally characterized but lack reported bioactivity, suggesting that heterocyclic or polar 3-substituents are critical for functionality .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Compound logP (Predicted) Molecular Weight (g/mol) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 2.8 491.98 1 (OH group) 6
(5Z)-5-(4-Chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one 3.1 281.75 0 3
2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one 2.5 290.36 1 (NH) 4
  • The target compound’s lower logP (2.8 vs. 3.1 for the simpler 4-chloro analogue) suggests improved aqueous solubility due to its hydroxyethyl group .
  • Higher hydrogen bond acceptors (6 vs. 3–4 in analogues) may enhance target binding but could increase metabolic liability .

Research Findings and Gaps

  • Photosynthesis Inhibition: The 4-chlorobenzylidene group is associated with PET inhibition (IC₅₀ = 3.0 μM for the 4-bromo analogue) , but the target compound’s bulky 3-substituent may sterically hinder chloroplast binding.

Biological Activity

The compound (5Z)-5-(4-chlorobenzylidene)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one class, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a thiazolidin ring with several substituents that may influence its biological activity. The presence of the 4-chlorobenzylidene group and the piperidine moiety are particularly noteworthy due to their potential role in enhancing the compound's pharmacological profile.

Antimicrobial Activity

Thiazolidin-4-one derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains:

  • Inhibition of Gram-positive and Gram-negative bacteria : Studies have demonstrated that thiazolidin-4-one derivatives exhibit significant antibacterial activity. For instance, compounds structurally similar to (5Z)-5-(4-chlorobenzylidene)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one displayed inhibition percentages against Escherichia coli and Staphylococcus aureus ranging from 53.84% to 91.66% depending on the substituents present on the phenyl ring .
Bacterial StrainInhibition Percentage
E. coli88.46%
S. aureus91.66%

Anticancer Activity

The anticancer potential of thiazolidin-4-one derivatives has been a focal point in recent research. The compound has been evaluated for its cytotoxic effects on various cancer cell lines:

  • Mechanism of Action : Similar compounds have induced apoptosis in cancer cells through both intrinsic and extrinsic pathways . The structural components such as the piperidine group may enhance cellular uptake and interaction with cancer cell targets.

Anti-inflammatory Properties

Thiazolidin derivatives are also noted for their anti-inflammatory effects. The compound has shown potential in reducing pro-inflammatory cytokines and oxidative stress markers in vitro:

  • Cellular Studies : In studies involving macrophage cell lines, thiazolidin derivatives were able to reduce levels of reactive oxygen species (ROS) and nitric oxide (NO), indicating a significant role in modulating inflammatory responses .

Case Studies

Several case studies highlight the efficacy of thiazolidin derivatives in clinical settings:

  • Study on Insulin Sensitization : Some thiazolidin derivatives have been shown to enhance glucose uptake in insulin-resistant models, suggesting a potential role in metabolic disorders related to diabetes .
  • Antibiofilm Activity : Compounds similar to (5Z)-5-(4-chlorobenzylidene)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one have demonstrated significant antibiofilm activity against pathogens such as Pseudomonas aeruginosa, reducing biofilm formation by over 50% at effective concentrations .

Q & A

What are the optimized synthetic routes for this compound, and how can researchers address low yields during scale-up?

Basic Research Question
The synthesis typically involves a multi-step process, including condensation of a thiosemicarbazide derivative with chloroacetic acid and oxo-compounds under reflux in DMF/acetic acid (2–3 hours) . Key steps include:

  • Reagent Ratios : Use a 1:1:3 molar ratio of thiosemicarbazide, chloroacetic acid, and oxo-compound.
  • Purification : Recrystallization from DMF-ethanol mixtures improves purity (yields ~50–55%) .
  • Scale-Up Challenges : Low yields may arise from incomplete cyclization; extending reflux time (up to 6 hours) or using sodium acetate as a catalyst can enhance efficiency .

How can structural elucidation be performed to confirm the Z-configuration of the benzylidene moiety?

Advanced Research Question
The Z-configuration is critical for bioactivity and is confirmed via:

  • X-ray Crystallography : Bond angles (e.g., C8–S1–C7 = 93.2°) and torsion angles (e.g., C8–S1–C7–S2 = −179.12°) from single-crystal studies .
  • NMR Spectroscopy : Distinct coupling patterns in 1H^1H NMR for vinylic protons (δ 7.2–7.8 ppm, J = 10–12 Hz) .
  • Computational Validation : Compare experimental InChI keys (e.g., UIOKGQLJSUWAPE-NSIKDUERSA-N) with PubChem-generated data to resolve discrepancies .

What strategies are recommended for analyzing contradictory biological activity data in different assay systems?

Advanced Research Question
Discrepancies may arise from assay conditions or target specificity. Methodological approaches include:

  • Target Validation : Use SPR or ITC to verify interactions with hemoglobin subunits (α/β) identified in similar thiazolidinones .
  • Dose-Response Profiling : Test concentrations from 1 nM–100 µM to account for non-linear effects in cytotoxicity assays .
  • Control Compounds : Include structurally analogous compounds (e.g., 3,5-dichlorobenzamide derivatives) to isolate structure-activity relationships .

How can researchers design stability studies for this compound under physiological conditions?

Advanced Research Question
Stability impacts pharmacological utility. Key protocols:

  • Oxidative Stability : Incubate with H2_2O2_2 (0.1–1 mM) and monitor degradation via HPLC at 254 nm .
  • pH-Dependent Hydrolysis : Test in buffers (pH 2–9) at 37°C; thioxo-thiazolidinones are prone to ring-opening at pH > 8 .
  • Light Sensitivity : Store solutions in amber vials; UV-Vis spectroscopy detects photooxidation products (λ = 300–400 nm) .

What computational methods are suitable for predicting the compound’s reactivity in substitution reactions?

Advanced Research Question
Predictive modeling guides synthetic planning:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify electrophilic sites (e.g., C10 in the benzylidene group) .
  • Molecular Electrostatic Potential (MEP) : Highlight nucleophilic attack regions (e.g., sulfur atoms in the thiazolidinone ring) .
  • Docking Studies : Simulate interactions with biological targets (e.g., hemoglobin subunits) using AutoDock Vina .

How should researchers approach purification challenges due to the compound’s low solubility?

Basic Research Question
Solubility issues are common in thiazolidinones. Solutions include:

  • Co-Solvent Systems : Use DMF:EtOH (1:3) for recrystallization .
  • Column Chromatography : Employ silica gel with CH2_2Cl2_2:MeOH (95:5) gradients; monitor by TLC (Rf ≈ 0.4) .
  • Lyophilization : For aqueous-insoluble batches, freeze-dry after dissolving in DMSO:water (1:1) .

What spectroscopic techniques are essential for characterizing intermediates during synthesis?

Basic Research Question
Key analytical tools:

  • HRMS : Confirm molecular ions (e.g., [M+H]+ at m/z 485.0528) with <2 ppm error .
  • 13C^{13}C NMR : Identify carbonyl carbons (δ 170–180 ppm) and thioxo groups (δ 190–200 ppm) .
  • IR Spectroscopy : Detect C=O stretches (1650–1750 cm1^{-1}) and N–H bends (1500–1600 cm1^{-1}) .

How can researchers reconcile discrepancies between computational and experimental structural data?

Advanced Research Question
Addressing mismatches requires:

  • Tautomer Analysis : Use NMR to verify dominant tautomeric forms (e.g., thione vs. thiol) in solution .
  • Conformational Sampling : Perform MD simulations (10 ns, 300 K) to assess flexibility of the piperidinyl-3-oxopropyl chain .
  • Error Margins : Cross-validate bond lengths/angles with crystallographic data (e.g., C–S bond = 1.623 Å vs. DFT-predicted 1.615 Å) .

What are the best practices for evaluating this compound’s potential as a kinase inhibitor?

Advanced Research Question
Kinase inhibition assays require:

  • Panel Screening : Test against >50 kinases (e.g., EGFR, VEGFR2) at 10 µM .
  • IC50_{50} Determination : Use ADP-Glo™ assays with ATP concentrations near Km values .
  • Selectivity Profiling : Compare inhibition ratios with control compounds (e.g., staurosporine) to minimize off-target effects .

How can researchers mitigate toxicity concerns in preclinical studies?

Advanced Research Question
Toxicity mitigation strategies:

  • CYP450 Inhibition Assays : Screen for interactions with CYP3A4/2D6 using human liver microsomes .
  • hERG Binding : Patch-clamp assays to assess cardiac risk (IC50_{50} > 10 µM preferred) .
  • Metabolite Identification : Use LC-MS/MS to detect reactive metabolites (e.g., glutathione adducts) .

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